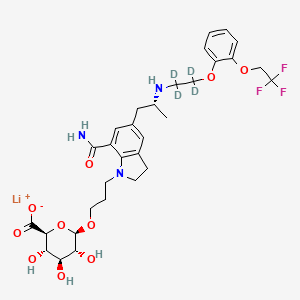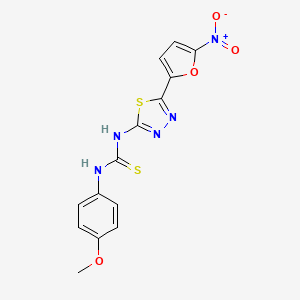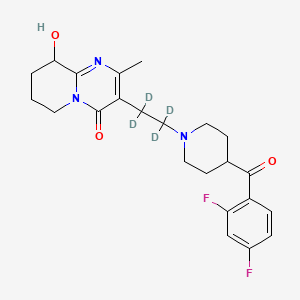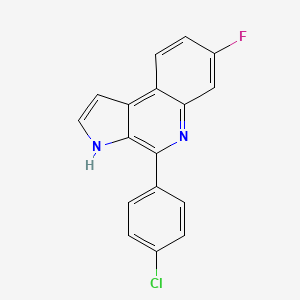
Glutamate-5-kinase-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutamate-5-kinase-IN-2 is a potent inhibitor of the enzyme glutamate-5-kinase. This compound has shown significant potential in the research of anti-tuberculosis agents due to its ability to inhibit the activity of glutamate-5-kinase by promoting conformational changes at the L-glutamate binding site .
Méthodes De Préparation
The synthesis of Glutamate-5-kinase-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for this compound are also not widely available, but they likely involve optimization of the synthetic route for large-scale production.
Analyse Des Réactions Chimiques
Glutamate-5-kinase-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Glutamate-5-kinase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of glutamate-5-kinase and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of glutamate-5-kinase in cellular processes and its potential as a target for therapeutic interventions.
Medicine: Investigated for its potential as an anti-tuberculosis agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting glutamate-5-kinase.
Mécanisme D'action
Glutamate-5-kinase-IN-2 exerts its effects by inhibiting the activity of glutamate-5-kinase. This inhibition is achieved through the promotion of conformational changes at the L-glutamate binding site, which prevents the enzyme from catalyzing its normal reaction. The molecular targets of this compound include the active site of glutamate-5-kinase and the pathways involved in the synthesis of proline and other amino acids .
Comparaison Avec Des Composés Similaires
Glutamate-5-kinase-IN-2 is unique in its potent inhibition of glutamate-5-kinase. Similar compounds include:
Traxivitug: Another inhibitor of glutamate-5-kinase with different binding properties.
Antitumor agent-67: A compound with similar inhibitory effects on glutamate-5-kinase but with additional anti-tumor properties.
Carbobenzoxyproline: An inhibitor of glutamate-5-kinase with a different chemical structure and mechanism of action.
These compounds share the common feature of inhibiting glutamate-5-kinase but differ in their chemical structures, binding properties, and additional biological activities.
Propriétés
Formule moléculaire |
C17H10ClFN2 |
|---|---|
Poids moléculaire |
296.7 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-7-fluoro-3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C17H10ClFN2/c18-11-3-1-10(2-4-11)16-17-14(7-8-20-17)13-6-5-12(19)9-15(13)21-16/h1-9,20H |
Clé InChI |
NQFNESCJUPSDFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C(=C4C=CC(=CC4=N2)F)C=CN3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
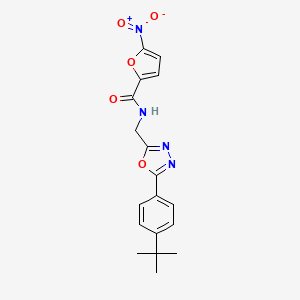
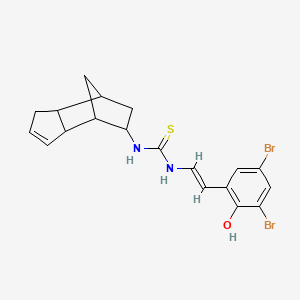
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)
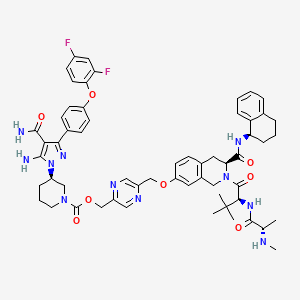

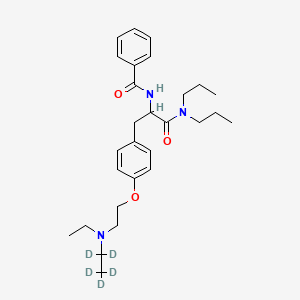
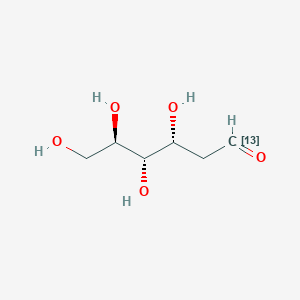
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)

